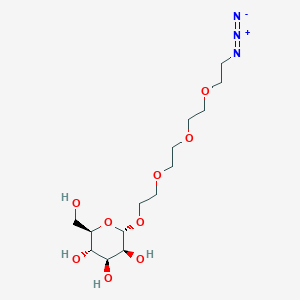

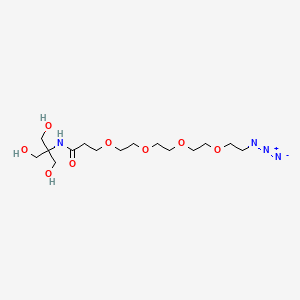

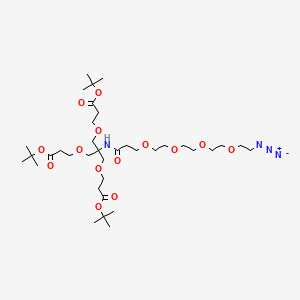

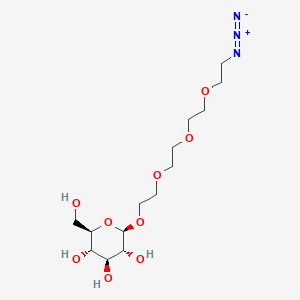

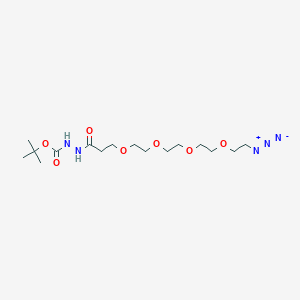

(S)-N-(2-Chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide

Descripción general

Descripción

BAY-2402234 es un inhibidor selectivo novedoso de la dihidroorotato deshidrogenasa (DHODH), una enzima involucrada en la vía de síntesis de pirimidinas de novo. Este compuesto ha mostrado resultados preclínicos prometedores en el tratamiento de diversas malignidades, incluidos los carcinomas colorrectales y las malignidades mieloides .

Aplicaciones Científicas De Investigación

BAY-2402234 se ha estudiado ampliamente por su potencial en el tratamiento de varios cánceres. En el carcinoma colorrectal, ha mostrado una fuerte eficacia antitumoral in vitro e in vivo, inhibiendo la proliferación de líneas celulares cancerosas y reduciendo el crecimiento tumoral en modelos de xenotrasplante . En las malignidades mieloides, BAY-2402234 induce la diferenciación de líneas celulares de leucemia mieloide aguda (LMA) y exhibe una actividad antitumoral significativa en xenotrasplantes de LMA y modelos de xenotrasplantes derivados de pacientes . La capacidad del compuesto para inhibir DHODH lo convierte en una herramienta valiosa para estudiar el papel de la síntesis de pirimidinas en la biología del cáncer y posiblemente otras enfermedades.

Mecanismo De Acción

BAY-2402234 ejerce sus efectos inhibiendo selectivamente DHODH, una enzima que convierte el dihidroorotato en orotato en la vía de síntesis de pirimidinas. Esta inhibición conduce a una disminución en los niveles de nucleótidos de pirimidina, que son esenciales para la síntesis de ADN y ARN. El desequilibrio resultante en el conjunto de nucleótidos induce la diferenciación e inhibe la proliferación de las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la vía de salvamento, donde la suplementación con uridina puede eludir la inhibición y rescatar la proliferación celular .

Análisis Bioquímico

Biochemical Properties

BAY-2402234 plays a crucial role in biochemical reactions by inhibiting the activity of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate. By inhibiting DHODH, BAY-2402234 disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to a decrease in the proliferation of cancer cells. BAY-2402234 interacts with DHODH with high specificity and potency, exhibiting low-nanomolar inhibitory activity .

Cellular Effects

BAY-2402234 has been shown to have significant effects on various types of cells and cellular processes. In colorectal carcinoma (CRC) cell lines, BAY-2402234 potently inhibits cell proliferation in the sub-nanomolar to low-nanomolar range . The anti-proliferative effects of BAY-2402234 can be rescued by uridine supplementation, which bypasses DHODH via the salvage pathway, demonstrating the on-target specificity of the inhibitor . Additionally, BAY-2402234 induces differentiation in acute myeloid leukemia (AML) cell lines, as evidenced by the upregulation of differentiation markers .

Molecular Mechanism

The molecular mechanism of BAY-2402234 involves the selective inhibition of dihydroorotate dehydrogenase (DHODH). By binding to DHODH, BAY-2402234 prevents the conversion of dihydroorotate to orotate, thereby disrupting the de novo synthesis of pyrimidines . This inhibition leads to a decrease in the availability of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation and induction of cell differentiation . The binding interactions of BAY-2402234 with DHODH are highly specific, with an inhibitory concentration (IC50) in the low-nanomolar range .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BAY-2402234 have been observed to change over time. The compound exhibits strong in vivo anti-tumor efficacy in monotherapy in various subcutaneous xenograft models . The stability and degradation of BAY-2402234 have been studied, and it has been found to maintain its inhibitory activity over extended periods . Long-term effects on cellular function have also been observed, with BAY-2402234 inducing sustained inhibition of cell proliferation and differentiation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of BAY-2402234 vary with different dosages in animal models. In preclinical studies, BAY-2402234 has shown dose-dependent anti-tumor efficacy in subcutaneous and intracranial models of small cell lung cancer (SCLC) . Both once-daily and intermittent dosing schedules have been well-tolerated and highly active . At higher doses, BAY-2402234 has demonstrated robust anti-tumor activity, including tumor regressions in some models . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

BAY-2402234 is involved in the metabolic pathway of pyrimidine synthesis. By inhibiting dihydroorotate dehydrogenase (DHODH), BAY-2402234 disrupts the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines . This inhibition affects the overall metabolic flux of pyrimidine synthesis, leading to a decrease in the availability of pyrimidines for DNA and RNA synthesis . The compound’s interaction with DHODH is highly specific, with low-nanomolar inhibitory activity .

Transport and Distribution

The transport and distribution of BAY-2402234 within cells and tissues have been studied extensively. BAY-2402234 exhibits great oral bioavailability and target engagement in all preclinical species tested . The compound is distributed effectively within cells and tissues, with significant accumulation observed in tumor tissues . The transport of BAY-2402234 is facilitated by its interaction with specific transporters and binding proteins, ensuring its effective localization and accumulation within target cells .

Subcellular Localization

The subcellular localization of BAY-2402234 has been investigated to understand its activity and function. BAY-2402234 is primarily localized within the mitochondria, where dihydroorotate dehydrogenase (DHODH) is located . This localization is crucial for its inhibitory activity, as it allows BAY-2402234 to effectively target and inhibit DHODH within the mitochondria . The compound’s targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles within the cell .

Métodos De Preparación

Las rutas sintéticas específicas y las condiciones de reacción para BAY-2402234 no se divulgan públicamente en detalle. Se sabe que el compuesto se identificó mediante una detección fenotípica y se seleccionó por su potente actividad inhibitoria contra DHODH . Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

BAY-2402234 funciona principalmente como un inhibidor de DHODH. El compuesto experimenta interacciones con la enzima, lo que lleva a la inhibición de la vía de síntesis de pirimidinas. El principal producto de esta inhibición es la acumulación de dihidroorotato, que se puede medir para confirmar la participación del objetivo . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la suplementación con uridina, que puede rescatar los efectos antiproliferativos de BAY-2402234 al eludir DHODH a través de la vía de salvamento .

Comparación Con Compuestos Similares

BAY-2402234 es único por su alta selectividad y potencia como inhibidor de DHODH. Compuestos similares incluyen otros inhibidores de DHODH como leflunomida y brequinar. BAY-2402234 ha mostrado una eficacia superior en modelos preclínicos y un mejor perfil de seguridad . Su capacidad para inducir la diferenciación en modelos de LMA e inhibir el crecimiento tumoral en el carcinoma colorrectal lo diferencia de otros inhibidores de DHODH .

Propiedades

IUPAC Name |

N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClF5N4O4/c1-3-30-17(9-32)29-31(20(30)34)15-8-16(35-10(2)21(25,26)27)11(7-14(15)24)19(33)28-18-12(22)5-4-6-13(18)23/h4-8,10,32H,3,9H2,1-2H3,(H,28,33)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJMHHAXCPZHF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClF5N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225819-06-5 | |

| Record name | Orludodstat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2225819065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORLUDODSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8GF945GMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: BAY-2402234, also known as Orludodstat, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) [, , , ]. DHODH catalyzes the fourth step in de novo pyrimidine biosynthesis, converting dihydroorotate to orotate. By inhibiting DHODH, BAY-2402234 disrupts the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This disruption ultimately leads to the inhibition of cell proliferation and induces differentiation in certain cell types, particularly those highly reliant on de novo pyrimidine synthesis [, , ].

ANone: Cancer cells, especially those with high proliferation rates, often rely heavily on de novo pyrimidine synthesis to support their rapid growth []. BAY-2402234 exploits this dependence by inhibiting DHODH, leading to a depletion of pyrimidine nucleotides and subsequently impairing DNA replication and cell division in these cells. Additionally, in specific cancers like acute myeloid leukemia (AML), BAY-2402234 has been shown to induce differentiation, forcing the cancerous cells to mature and potentially halting uncontrolled proliferation [, , ].

ANone: Preclinical studies have demonstrated that BAY-2402234 exhibits a favorable pharmacological profile. It demonstrates high selectivity for DHODH, potentially minimizing off-target effects. Moreover, BAY-2402234 has shown efficacy in various in vitro and in vivo models of hematological malignancies and solid tumors [, , ]. This efficacy, combined with its promising pharmacokinetic properties, makes it a potentially valuable therapeutic option.

ANone: Yes, BAY-2402234 has progressed to clinical trials for hematological malignancies, including AML [, , ]. While detailed results are pending publication, initial findings suggest promising anti-tumor activity. Notably, clinical studies are ongoing to assess its safety and efficacy in a broader range of cancers.

ANone: Research has identified a subset of B-ALL cells characterized by active preBCR signaling, termed "relapse predictive cells" (RPCs) []. These RPCs exhibit increased dependence on glucose for uridine synthesis, a process reliant on the pyrimidine biosynthesis pathway targeted by BAY-2402234. This finding suggests that BAY-2402234 may be particularly effective in targeting these treatment-resistant and relapse-associated B-ALL cells.

ANone: Studies have shown promising synergistic effects when BAY-2402234 is combined with other therapeutic agents. For instance, in TP53-deficient acute lymphoblastic leukemia (ALL) cells, BAY-2402234 demonstrated synergy with ATR checkpoint inhibitors, leading to a robust apoptotic response []. This synergistic potential highlights the possibility of developing combination therapies to enhance efficacy and potentially overcome resistance mechanisms.

ANone: Although specific spectroscopic data for BAY-2402234 is not readily available in the provided abstracts, its chemical structure has been described [, , , ]. Understanding its molecular structure and properties is crucial for optimizing its formulation, stability, and ultimately its delivery and efficacy as a therapeutic agent.

ANone: While the provided research does not delve deeply into resistance mechanisms specific to BAY-2402234, it is essential to acknowledge that the development of drug resistance is a common challenge in cancer treatment. Future research will be crucial for understanding potential resistance mechanisms and developing strategies to circumvent them.

ANone: Research on biomarkers that can predict response to BAY-2402234 is ongoing. Identifying reliable biomarkers would be immensely valuable in personalizing treatment, ensuring that patients most likely to benefit from BAY-2402234 are identified and treated accordingly.

ANone: The discovery and development of BAY-2402234 represent a significant advancement in cancer research, particularly in the field of targeted therapies [, , , , ]. Its unique mechanism of action and promising preclinical and early clinical data highlight the therapeutic potential of DHODH inhibition. Continued research on BAY-2402234 and other DHODH inhibitors holds immense promise for improving treatment outcomes for patients battling various types of cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

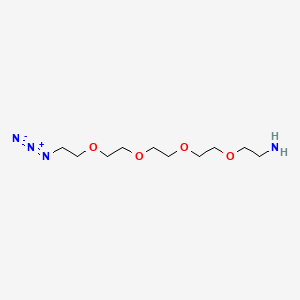

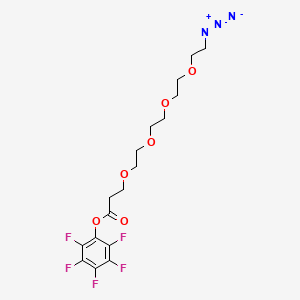

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)